molecular formula C15H18N2O3 B14637000 5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1h,3h,5h)-trione CAS No. 56383-72-3

5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1h,3h,5h)-trione

Cat. No.: B14637000
CAS No.: 56383-72-3
M. Wt: 274.31 g/mol
InChI Key: AETQERGIHRUULP-UHFFFAOYSA-N
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Description

5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions. One common method includes the reaction of 3-methylbutyl aldehyde with phenylurea in the presence of a strong acid catalyst, followed by cyclization to form the pyrimidine ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or methylbutyl groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Amobarbital: A barbiturate derivative with similar structural features but different biological activities.

    Phenobarbital: Another barbiturate with sedative and anticonvulsant properties.

    Thiopental: A barbiturate used as an anesthetic agent.

Uniqueness

5-(3-Methylbutyl)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Unlike other barbiturates, this compound may exhibit unique interactions with molecular targets, leading to different pharmacological effects.

Properties

CAS No.

56383-72-3

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

5-(3-methylbutyl)-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H18N2O3/c1-10(2)8-9-15(11-6-4-3-5-7-11)12(18)16-14(20)17-13(15)19/h3-7,10H,8-9H2,1-2H3,(H2,16,17,18,19,20)

InChI Key

AETQERGIHRUULP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2

Origin of Product

United States

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